

Exploratory Research on Dasiglucagon for Congenital Hyperinsulinism: A Technical Guide

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Congenital hyperinsulinism (CHI) is a rare and severe genetic disorder characterized by dysregulated insulin secretion from pancreatic β -cells, leading to persistent and profound hypoglycemia. If not promptly and effectively managed, the resulting neuroglycopenia can lead to irreversible brain damage and long-term neurological sequelae. Current therapeutic options are limited and often insufficient, creating a significant unmet medical need. **Dasiglucagon**, a stable and soluble glucagon analog, has emerged as a promising novel therapeutic agent for the management of CHI. This technical guide provides an in-depth overview of the exploratory research on **Dasiglucagon** for CHI, summarizing key clinical trial data, detailing experimental protocols, and illustrating the underlying mechanisms of action.

Pathophysiology of Congenital Hyperinsulinism and Rationale for Dasiglucagon

CHI encompasses a group of genetic disorders that disrupt the normal regulation of insulin secretion. In healthy individuals, insulin release is tightly coupled to blood glucose levels. In CHI, however, pancreatic β -cells secrete insulin inappropriately, even during periods of low blood sugar. This leads to a state of persistent hyperinsulinemic hypoglycemia. The excess insulin suppresses the production of alternative brain fuels like ketones and free fatty acids, exacerbating the risk of neurological injury.



Glucagon, a peptide hormone secreted by pancreatic α -cells, counteracts the effects of insulin by stimulating hepatic glucose production through glycogenolysis and gluconeogenesis. **Dasiglucagon** is a glucagon analog with seven amino acid substitutions that enhance its stability in aqueous solution, making it suitable for continuous subcutaneous infusion via a pump. The therapeutic rationale is to provide a continuous and stable elevation of blood glucose to counteract the effects of excess insulin, thereby reducing the frequency and severity of hypoglycemic events.

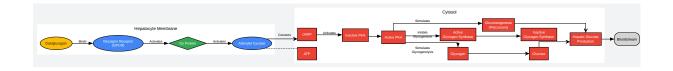
Mechanism of Action: The Glucagon Signaling Pathway

Dasiglucagon exerts its effects by activating the glucagon receptor, a G-protein coupled receptor (GPCR) located primarily on the surface of hepatocytes. This initiates a downstream signaling cascade:

- Receptor Activation: Binding of **Dasiglucagon** to the glucagon receptor induces a conformational change, activating an associated Gs protein.
- Second Messenger Production: The activated Gs protein stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).
- Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).
- Metabolic Effects: Activated PKA phosphorylates key enzymes involved in glucose metabolism, leading to:
 - Increased Glycogenolysis: PKA activates glycogen phosphorylase, the enzyme that breaks down stored glycogen into glucose.
 - Increased Gluconeogenesis: PKA promotes the synthesis of glucose from noncarbohydrate precursors.
 - Inhibition of Glycogenesis: PKA inactivates glycogen synthase, preventing the storage of glucose as glycogen.



This cascade results in an increased release of glucose from the liver into the bloodstream, thereby raising blood glucose levels.



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Caption: Dasiglucagon signaling pathway in hepatocytes.

Clinical Development and Efficacy

Dasiglucagon has been evaluated in several key clinical trials involving pediatric patients with CHI. The primary goal of these studies was to assess the efficacy of continuous subcutaneous **Dasiglucagon** infusion in reducing the need for intravenous (IV) glucose and controlling hypoglycemia.

Phase 3 Trial in Infants (7 days to 12 months)

A pivotal Phase 3 trial (NCT04172441) investigated **Dasiglucagon** in infants aged 7 days to 12 months who were dependent on IV glucose.

Experimental Protocol:

• Study Design: The trial consisted of two parts. Part 1 was a randomized, double-blind, placebo-controlled, crossover period where 12 participants received **Dasiglucagon** or a placebo for 48 hours, followed by a switch to the other treatment for another 48 hours. Part 2 was an open-label period where all participants received **Dasiglucagon** for 21 days.

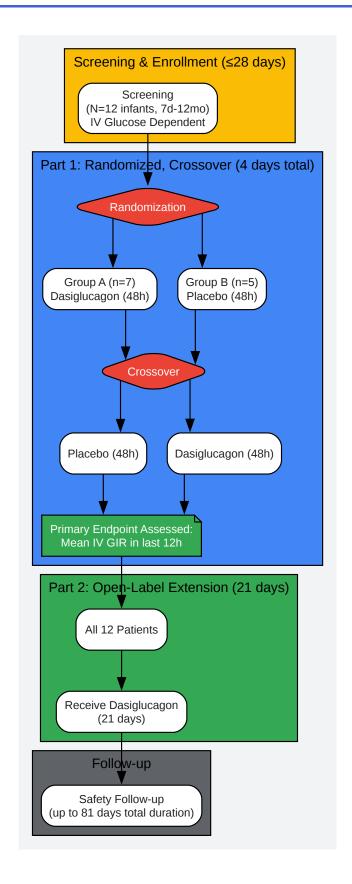






- Patient Population: 12 children with CHI, aged 7 days to 12 months, dependent on IV glucose.
- Intervention: Continuous subcutaneous infusion of **Dasiglucagon**. The mean infusion rate was approximately 57.7 μ g/hour in Part 1.
- Primary Outcome: The mean IV glucose infusion rate (GIR) during the last 12 hours of each 48-hour treatment period in Part 1.





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Caption: Experimental workflow for the Phase 3 trial in infants with CHI.



Efficacy Results: **Dasiglucagon** demonstrated a statistically significant and clinically meaningful reduction in the need for IV glucose.

Parameter	Dasiglucag on	Placebo	Treatment Difference	P-value	Citation(s)
Mean IV GIR (last 12h of treatment)	4.3 mg/kg/min	9.5 mg/kg/min	-5.2 mg/kg/min	0.004	
Mean IV GIR (full 48h)	Reduction of 3.5 mg/kg/min	0.0107			
Total Carbohydrate Intake	107 g/day	138 g/day	-31 g/day (22% reduction)	0.024	

GIR: Glucose Infusion Rate

These results indicate that **Dasiglucagon** significantly reduced the dependency on IV glucose and overall carbohydrate intake required to maintain euglycemia.

Phase 3 Trial in Older Children (3 months to 12 years)

Another Phase 3 trial (NCT03777176) evaluated **Dasiglucagon** as an add-on to standard of care (SoC) in children aged 3 months to 12 years with persistent hypoglycemia.

Experimental Protocol:

- Study Design: An open-label, randomized trial. Patients were randomized 1:1 to receive either SoC alone or **Dasiglucagon** + SoC for 4 weeks. In the subsequent 4 weeks, all patients received **Dasiglucagon** + SoC.
- Patient Population: 32 patients aged 0.6 to 10.9 years with CHI and persistent hypoglycemia despite SoC.
- Intervention: Continuous subcutaneous infusion of Dasiglucagon (10-70 μg/h) plus SoC.



- Primary Outcome: The average number of self-monitored plasma glucose (SMPG) detected hypoglycemic episodes (<3.9 mmol/L) per week during weeks 2 to 4.
- Secondary/Post-hoc Analyses: Hypoglycemia measures assessed by blinded continuous glucose monitoring (CGM).

Efficacy Results: While the primary endpoint based on SMPG did not show a statistically significant difference, post-hoc analyses of the more comprehensive CGM data revealed significant reductions in hypoglycemia.

Parameter (Weeks 2-4)	Dasiglucagon + SoC vs. SoC alone	Event Rate Ratio	P-value	Citation(s)
SMPG-detected Hypoglycemia	No statistically significant difference	0.85	0.5028	
CGM-detected Hypoglycemia (<3.9 mmol/L)	43% reduction	0.57	0.0029	
Other CGM Hypoglycemia Measures	37% to 61% reduction	-	-	

SMPG: Self-Monitored Plasma Glucose; CGM: Continuous Glucose Monitoring; SoC: Standard of Care

The discrepancy between SMPG and CGM results may be due to detection bias, as the continuous nature of CGM provides a more complete glycemic profile. The clinically meaningful reductions in multiple CGM-recorded hypoglycemia measures support the potential of **Dasiglucagon** as a treatment for CHI in this age group.

Safety and Tolerability

Across clinical trials, **Dasiglucagon** has been reported as generally safe and well-tolerated. The safety profile is consistent with the known class effects of glucagon.



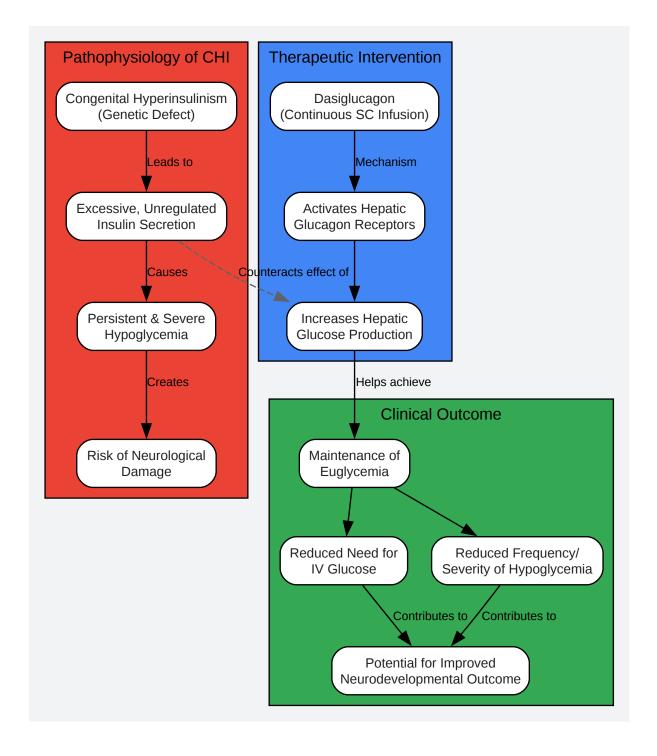
- Most Frequent Adverse Events: The most commonly reported treatment-emergent adverse
 events were gastrointestinal (e.g., nausea, vomiting) and skin-related issues (e.g., injection
 site reactions).
- Serious Adverse Events: No serious adverse events were reported in the infant trial.

Long-term safety is being evaluated in ongoing extension studies, with 42 out of 44 participants from the initial Phase 3 trials continuing into the extension phase.

Logical Framework: Dasiglucagon's Role in CHI Management

The core problem in CHI is insulin-driven hypoglycemia. **Dasiglucagon** intervenes by providing a counter-regulatory stimulus, independent of the defective β -cell regulation.





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Caption: Logical framework of Dasiglucagon's intervention in CHI.

Conclusion and Future Directions

The exploratory research on **Dasiglucagon** for congenital hyperinsulinism has yielded promising results. Clinical data strongly support its efficacy in reducing dependence on







intravenous glucose in infants and decreasing hypoglycemic events in children. Its stable, liquid formulation allows for continuous subcutaneous delivery, representing a significant potential advancement over current management strategies.

Ongoing long-term extension studies will be critical for providing comprehensive data on the sustained efficacy and safety of **Dasiglucagon**. While regulatory reviews are ongoing, **Dasiglucagon** has the potential to become the first medicine specifically developed and approved for this ultra-rare and serious condition in decades, offering a new therapeutic option for patients, families, and clinicians.

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